![molecular formula C14H20ClNO2SSi B2668714 1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride CAS No. 1803607-16-0](/img/structure/B2668714.png)
1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride
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Description
1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. It is a versatile compound that can be used in the synthesis of various molecules and has been found to have significant biochemical and physiological effects. In
Scientific Research Applications
Protection/Deprotection Reagent
This compound is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . This means it can be used to protect these functional groups from reacting during a chemical reaction, and then removed afterwards to reveal the original group.
Preparation of Isoxazoline N-Oxides
It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . Isoxazoline N-oxides are useful intermediates in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Silicon Substrate Formation
TBDMSCl is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic system for hydrogen production . This application is particularly relevant in the field of renewable energy.
GC Derivatization
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane is used for GC (Gas Chromatography) derivatization . This process is used to make compounds more volatile for analysis in gas chromatography.
Silylation of Terminal Alkynes
It can silylate terminal alkynes . This process is used to protect the alkyne group during a chemical reaction, and the silyl group can be removed afterwards.
Synthesis of Nonracemic Compounds
It is used in the generation of nonracemic compounds from (S)-Ethyl Lactate . This is particularly useful in the synthesis of chiral molecules, which are important in the field of pharmaceuticals.
properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-10-9-11-12(16)7-6-8-13(11)19(15,17)18/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXIFOMHICKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride | |
CAS RN |
1803607-16-0 |
Source
|
Record name | 1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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